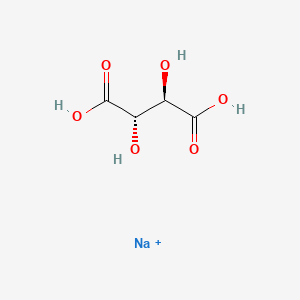
Butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel-, also known as monosodium tartrate, is a chemical compound with the molecular formula C4H5NaO6. It is a derivative of tartaric acid, a naturally occurring organic acid found in many plants, particularly grapes. This compound is widely used in various industries due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- typically involves the neutralization of tartaric acid with sodium hydroxide. The reaction can be represented as follows:
C4H6O6+NaOH→C4H5NaO6+H2O
This reaction is usually carried out in an aqueous solution at room temperature.
Industrial Production Methods
In industrial settings, the production of monosodium tartrate involves the extraction of tartaric acid from natural sources such as grape juice or wine lees. The extracted tartaric acid is then neutralized with sodium hydroxide to produce the monosodium salt. The product is purified through crystallization and drying processes.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce dihydroxyfumaric acid.
Reduction: It can be reduced to produce dihydroxybutanoic acid.
Substitution: It can undergo substitution reactions with various reagents to form esters and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alcohols and acids under acidic or basic conditions.
Major Products Formed
Oxidation: Dihydroxyfumaric acid.
Reduction: Dihydroxybutanoic acid.
Substitution: Various esters and derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- has numerous applications in scientific research:
Chemistry: It is used as a chiral resolving agent in the separation of racemic mixtures.
Biology: It is used in buffer solutions and as a stabilizer for enzymes and other biological molecules.
Medicine: It is used in pharmaceutical formulations as an excipient and stabilizer.
Industry: It is used in the food industry as an acidity regulator and in the production of emulsifiers and stabilizers.
Mecanismo De Acción
The mechanism of action of butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and stabilizing enzymes and other proteins. Its acidity-regulating properties also play a role in maintaining the pH balance in various formulations.
Comparación Con Compuestos Similares
Butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- can be compared with other similar compounds such as:
Tartaric Acid: The parent compound, which is more acidic and less soluble in water.
Disodium Tartrate: A similar compound with two sodium ions, which is more soluble in water and used in different applications.
Potassium Tartrate: Another similar compound with potassium ions, used in baking and as a buffering agent.
The uniqueness of butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- lies in its specific solubility and acidity properties, making it suitable for a wide range of applications in various fields.
Propiedades
Número CAS |
25817-08-7 |
|---|---|
Fórmula molecular |
C4H6NaO6+ |
Peso molecular |
173.08 g/mol |
Nombre IUPAC |
sodium;(2R,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/t1-,2+; |
Clave InChI |
NKAAEMMYHLFEFN-NUGIMEKKSA-N |
SMILES isomérico |
[C@@H]([C@@H](C(=O)O)O)(C(=O)O)O.[Na+] |
SMILES canónico |
C(C(C(=O)O)O)(C(=O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















